2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde
Description
2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde is an aromatic aldehyde with the molecular formula C₈H₇FO₂. Its structure features a phenyl ring substituted with a fluoro group at the 3-position and a hydroxyl group at the 4-position, linked to an acetaldehyde functional group. The compound's unique electronic profile arises from the interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, which modulate its reactivity, solubility, and biological interactions. This makes it a versatile intermediate in organic synthesis and a candidate for pharmaceutical research .
Properties
Molecular Formula |
C8H7FO2 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,4-5,11H,3H2 |
InChI Key |
ZTZHJGFLAYYYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent or through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and hydroxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 2-(3-fluoro-4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetaldehyde derivatives.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluoro and hydroxy groups on the phenyl ring can influence its reactivity and binding affinity with enzymes and receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituents on the phenyl ring significantly influence the compound's behavior:
Key Insights :
Research Findings :
- Fluorinated aldehydes like this compound exhibit enhanced binding to enzymatic targets due to fluorine's electronegativity and optimal steric fit .
- Hydroxyl groups in similar compounds (e.g., 2-(3-Methoxy-4-methylphenyl)acetaldehyde) improve water solubility but require protection during synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
